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Compound of Interest

Compound Name:
1-Vinyl-1H-pyrazole-4-

carbaldehyde

Cat. No.: B1517412 Get Quote

The pyrazole nucleus is a five-membered aromatic heterocycle that has earned the designation

of a "privileged scaffold" in medicinal chemistry.[1] Its presence is integral to a multitude of

approved drugs, including kinase inhibitors, anti-inflammatory agents, and treatments for

erectile dysfunction.[2] 1-Vinyl-1H-pyrazole-4-carbaldehyde (CAS 864723-38-6) emerges as

a particularly valuable derivative of this core structure. It is a bifunctional building block,

featuring a reactive aldehyde group at the C4-position and a polymerizable vinyl group at the

N1-position. This unique combination of functionalities provides a versatile platform for the

synthesis of complex molecular architectures, making it a compound of significant interest to

researchers in drug discovery, materials science, and synthetic organic chemistry.[3][4] This

guide offers a comprehensive technical overview of its synthesis, reactivity, and applications,

providing field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Profile
A precise understanding of the molecule's fundamental properties is paramount for its

application in synthesis and analysis.

Core Properties
The key physicochemical properties of 1-Vinyl-1H-pyrazole-4-carbaldehyde are summarized

below.
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Property Value Source

CAS Number 864723-38-6 [5]

Molecular Formula C₆H₆N₂O [5]

Molecular Weight 122.12 g/mol [5]

Appearance
Off-White to Pale Yellow Solid

(Predicted)
[6]

SMILES O=CC1=CN(C=C1)C=C

Spectroscopic Characterization (Predicted)
While specific experimental spectra are not widely published, the structure allows for a

confident prediction of its key spectroscopic signatures, essential for reaction monitoring and

quality control.
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Spectroscopy Feature
Predicted Chemical
Shift / Wavenumber

Rationale

¹H NMR
Aldehyde Proton (-

CHO)
δ 9.8-10.2 ppm (s, 1H)

The aldehyde proton

is highly deshielded

due to the electron-

withdrawing nature

and magnetic

anisotropy of the

carbonyl group.[7]

Pyrazole Protons (C3-

H, C5-H)
δ 7.8-8.5 ppm (s, 2H)

Protons on the

aromatic pyrazole ring

appear in the

downfield region.

Vinyl Proton (-N-CH=)
δ 7.0-7.5 ppm (dd,

1H)

The proton on the

nitrogen-adjacent

carbon of the vinyl

group is split by the

two geminal protons.

Vinyl Protons (=CH₂) δ 5.0-6.0 ppm (m, 2H)

The terminal vinyl

protons appear further

upfield and exhibit

complex splitting

(geminal and cis/trans

coupling).

¹³C NMR
Carbonyl Carbon (-

CHO)
δ 185-195 ppm

The aldehyde

carbonyl carbon is

characteristically

found in the far

downfield region of

the spectrum.

Aromatic/Vinyl

Carbons
δ 110-150 ppm

Carbons of the

pyrazole ring and the

vinyl group appear in

this range.
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IR Spectroscopy
C=O Stretch

(Aldehyde)

1680-1710 cm⁻¹

(Strong)

A strong, sharp

absorption band

characteristic of an

aromatic aldehyde

carbonyl group.[8]

C-H Stretch

(Aldehyde)

2700-2850 cm⁻¹

(Medium)

Two distinct medium

bands are typically

observed for the

aldehyde C-H stretch.

[8]

C=C Stretch (Vinyl &

Ring)

1500-1650 cm⁻¹

(Variable)

Stretching vibrations

for the vinyl group and

the pyrazole ring.

N-H Stretch Absent

The absence of a

band around 3200-

3400 cm⁻¹ confirms

N1-substitution.

Synthetic Strategies: A Plausible and Efficient Route
The synthesis of 1-Vinyl-1H-pyrazole-4-carbaldehyde is not commonly detailed in literature.

However, a logical and robust synthetic pathway can be designed based on well-established

transformations of the pyrazole core. The most efficient strategy involves a two-step sequence:

formylation of the pyrazole ring followed by N-vinylation.

1H-Pyrazole Vilsmeier-Haack Reagent
(POCl₃, DMF) 1H-Pyrazole-4-carbaldehyde N-Vinylation

(e.g., Vinyl Acetate, Catalyst) 1-Vinyl-1H-pyrazole-4-carbaldehyde C4-Formylation  N1-Vinylation

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-Vinyl-1H-pyrazole-4-carbaldehyde.

Step 1: Vilsmeier-Haack Formylation of 1H-Pyrazole
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The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl

(aldehyde) group onto electron-rich heterocyclic rings.[9][10] The reaction of 1H-pyrazole with

the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide)

selectively installs the aldehyde at the C4-position due to the electronic properties of the

pyrazole ring.[11]

Step 2: N-Vinylation of 1H-Pyrazole-4-carbaldehyde
With the aldehyde in place, the final step is the introduction of the vinyl group at the N1-

position. A common method for N-vinylation of azoles involves reaction with vinyl acetate, often

in the presence of a palladium or mercury catalyst.[3] This reaction provides the target

molecule with good yield and selectivity.

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles and should

be adapted and optimized under appropriate laboratory conditions.

Part A: Synthesis of 1H-Pyrazole-4-carbaldehyde

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic

stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 5 eq.) to 0°C. Add phosphorus

oxychloride (POCl₃, 1.5 eq.) dropwise while maintaining the temperature below 10°C. Stir for

30 minutes to form the Vilsmeier reagent.

Reaction: Dissolve 1H-pyrazole (1.0 eq.) in DMF and add it dropwise to the pre-formed

Vilsmeier reagent.

Heating: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for

6-8 hours, monitoring by TLC until the starting material is consumed.[10]

Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.

Neutralize the solution with aqueous sodium bicarbonate until pH 7-8.

Isolation: The product, 1H-pyrazole-4-carbaldehyde, will precipitate as a solid. Filter the

solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent

like cyclohexane can be performed for further purification.[6]
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Part B: Synthesis of 1-Vinyl-1H-pyrazole-4-carbaldehyde

Reaction Setup: To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq.) in vinyl acetate (used

as both reagent and solvent), add a catalytic amount of a suitable catalyst (e.g., palladium(II)

acetate with a ligand).

Heating: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can

vary from a few hours to overnight.[3]

Work-up: Once the reaction is complete, cool the mixture and remove the excess vinyl

acetate under reduced pressure.

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash

with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate. Purify the crude product by column chromatography on silica gel to yield pure

1-Vinyl-1H-pyrazole-4-carbaldehyde.

Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the distinct and versatile reactivity of its two

functional groups, which can be addressed selectively to build molecular complexity.

Reactions at Aldehyde (-CHO)

Reactions at Vinyl (-CH=CH₂)

1-Vinyl-1H-pyrazole-4-carbaldehyde

Carboxylic Acid

 [O] 
 e.g., KMnO₄, PCC

Primary Alcohol

 [H] 
 e.g., NaBH₄

Substituted Amine

 R₂NH, NaBH(OAc)₃

Alkene

 Ph₃P=CHR

Chalcone / Schiff Base

 Ketone / Amine

Cycloadducts

 Diels-Alder

Poly(vinylpyrazole)

 Radical Initiator
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Caption: Reactivity map illustrating key transformations of the aldehyde and vinyl groups.

Reactions at the Aldehyde Functionality
The aldehyde group is a highly versatile handle for introducing a wide array of molecular

fragments.[12]

Oxidation: Can be easily oxidized to the corresponding 1-vinyl-1H-pyrazole-4-carboxylic acid

using standard oxidizing agents. This acid can then be converted to esters, amides, or other

acid derivatives.[12]

Reduction: Selective reduction, typically with sodium borohydride, yields the primary alcohol,

(1-vinyl-1H-pyrazol-4-yl)methanol, another useful synthetic intermediate.

Reductive Amination: This powerful reaction with primary or secondary amines in the

presence of a reducing agent like sodium triacetoxyborohydride is a cornerstone of medicinal

chemistry for introducing diverse amine functionalities.[4]

Carbon-Carbon Bond Formation: It readily participates in Wittig-type reactions to form

alkenes and condensation reactions (e.g., Claisen-Schmidt) with ketones to form chalcone-

like structures, which are themselves important pharmacophores.[13][14] It can also react

with amines to form Schiff bases.[4]

Reactions Involving the Vinyl Group
The N-vinyl group offers opportunities for cycloaddition and polymerization reactions.

Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions,

allowing for the construction of complex fused-ring systems.[3]

Polymerization: Vinylpyrazoles can undergo polymerization, suggesting potential applications

in materials science for creating functional polymers.[3]

Application in Drug Discovery: A Gateway to Kinase
Inhibitors
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A paramount application of pyrazole-4-carbaldehyde derivatives is in the synthesis of potent

kinase inhibitors.[4] The Janus kinase (JAK) family of enzymes, for example, is a critical

regulator of immune responses, and its dysregulation is implicated in autoimmune diseases

and cancers.[4] Several clinically important JAK inhibitors, such as Ruxolitinib and Tofacitinib,

are built upon a pyrazolo[3,4-d]pyrimidine core. 1-Vinyl-1H-pyrazole-4-carbaldehyde is a key

precursor for accessing this critical scaffold.

The typical synthetic route involves converting the aldehyde to a nitrile, which is a key step for

building the fused pyrimidine ring.

1-Vinyl-1H-pyrazole-
4-carbaldehyde

Aldehyde to Nitrile
Conversion

1-Vinyl-1H-pyrazole-
4-carbonitrile

Introduction of
Amino Group

3-Amino-1-vinyl-1H-pyrazole-
4-carbonitrile

Ring Cyclization
(e.g., with Formamide)

Pyrazolo[3,4-d]pyrimidine
Core Scaffold

Further
Functionalization

Kinase Inhibitors
(e.g., JAK Inhibitors)
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Caption: Pathway from 1-Vinyl-1H-pyrazole-4-carbaldehyde to kinase inhibitor scaffolds.

This strategic conversion highlights the compound's role not just as a simple building block, but

as a key intermediate in the synthesis of high-value, biologically active molecules. The pyrazole

core provides a stable and effective scaffold for orienting substituents to interact with the ATP-

binding pocket of kinases.[2][15]

Safety and Handling
While specific toxicity data for 1-Vinyl-1H-pyrazole-4-carbaldehyde is limited, data for the

parent compound, 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7), indicates that it should be

handled with care. It is classified as harmful if swallowed, causes skin irritation, and may cause

an allergic skin reaction, serious eye damage, and respiratory irritation.[16] Standard laboratory

safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab

coat) and working in a well-ventilated fume hood, are required. The compound should be

stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6]

Conclusion
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1-Vinyl-1H-pyrazole-4-carbaldehyde is a high-potential synthetic intermediate whose value is

derived from the strategic placement of two distinct and reactive functional groups on a

privileged heterocyclic scaffold. Its utility in providing rapid access to the core structures of

important therapeutic agents, particularly kinase inhibitors, underscores its importance in

modern drug discovery. The synthetic routes, reactivity profiles, and application frameworks

detailed in this guide provide researchers with the necessary technical foundation to leverage

this versatile molecule in their synthetic and medicinal chemistry programs.
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